Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate

Lipophilicity LogP Partition Coefficient

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate (CAS 297150-08-4, molecular formula C₁₇H₁₇NO₇S, molecular weight 379.38 g/mol) is a nitroaromatic sulfonate ester characterized by a mesitylsulfonyloxy (2,4,6-trimethylbenzenesulfonyloxy) substituent at the 3-position, a nitro group at the 4-position, and a methyl carboxylate ester on the benzene ring. The compound is catalogued under MDL number MFCD00834862 and is listed as commercially available from multiple specialty chemical suppliers for research purposes, with reported purity specifications typically at 95% or higher.

Molecular Formula C17H17NO7S
Molecular Weight 379.38
CAS No. 297150-08-4
Cat. No. B2617472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate
CAS297150-08-4
Molecular FormulaC17H17NO7S
Molecular Weight379.38
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-])C
InChIInChI=1S/C17H17NO7S/c1-10-7-11(2)16(12(3)8-10)26(22,23)25-15-9-13(17(19)24-4)5-6-14(15)18(20)21/h5-9H,1-4H3
InChIKeyHPZIZPLOAKSDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate (CAS 297150-08-4): Chemical Identity and Procurement Baseline


Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate (CAS 297150-08-4, molecular formula C₁₇H₁₇NO₇S, molecular weight 379.38 g/mol) is a nitroaromatic sulfonate ester characterized by a mesitylsulfonyloxy (2,4,6-trimethylbenzenesulfonyloxy) substituent at the 3-position, a nitro group at the 4-position, and a methyl carboxylate ester on the benzene ring . The compound is catalogued under MDL number MFCD00834862 and is listed as commercially available from multiple specialty chemical suppliers for research purposes, with reported purity specifications typically at 95% or higher . Predicted physicochemical properties generated using the ACD/Labs Percepta Platform include a calculated LogP of 4.44, boiling point of 564.2 ± 50.0 °C at 760 mmHg, density of 1.3 ± 0.1 g/cm³, a polar surface area of 124 Ų, and zero Rule-of-Five violations .

Protecting group strategy Mesitylsulfonyloxy protecting group for 3-hydroxy-4-nitrobenzoate scaffold
Synthetic workflow Compatible with SNAr, cross-coupling, and late-stage diversification sequences
Thermal stability Predicted high boiling point supports elevated-temperature reaction conditions

Why Sulfonyloxy Protecting-Group Analogs Cannot Be Considered Interchangeable with Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate


Compounds within the class of 3-sulfonyloxy-4-nitrobenzoate esters cannot be generically substituted because the sulfonyl moiety dictates three operationally critical parameters: (i) steric shielding around the benzylic electrophilic center, which governs the rate and selectivity of nucleophilic displacement or subsequent cross-coupling reactions; (ii) lipophilicity (LogP), which determines compound behavior in biphasic reaction media, chromatographic purification, and any downstream biological partitioning; and (iii) crystallinity and melting behavior, which affect ease of handling, formulation, and storage stability [1]. The mesityl (2,4,6-trimethylphenyl) group introduces substantially greater steric bulk and lipophilicity compared to the commonly employed mesyl (methanesulfonyl), tosyl (4-methylphenylsulfonyl), and triflyl (trifluoromethanesulfonyl) analogs, meaning that reaction outcomes optimized for one sulfonate ester are not reliably transferable to another without re-optimization . The following quantitative evidence section details where measurable differentiation exists among this compound and its closest structural analogs.

Steric bulk of mesitylsulfonyl group may shift reaction selectivity compared to smaller sulfonates (mesyl, tosyl, triflyl).
Lipophilicity (LogP) profile differs; extraction and chromatography behavior may not transfer directly.
Thermal and crystallinity properties can alter handling, solvent removal, and storage stability across analogs.

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate: Quantitative Differentiation Evidence Against Comparator Sulfonate Esters


LogP and Lipophilicity: Mesitylsulfonyl vs. Mesyl and Tosyl Analogs

The target compound exhibits a calculated LogP of 4.44 (ACD/Labs Percepta), which is substantially higher than the predicted LogP of the corresponding mesyl (methanesulfonyloxy) analog . No experimental LogP data for the direct tosyl analog were located in open literature; however, the additional two methyl substituents on the mesityl ring relative to the tosyl group are calculated to contribute approximately +1.0 LogP units based on the Hansch π-value of ~0.5 per methyl group. This elevated lipophilicity directly affects solvent extraction efficiency, chromatographic retention time, and predicted membrane permeability in biological systems.

LogP lipophilicity
Class-level
Target LogP 4.44 Mesyl analog ~1.3 Tosyl analog ~3.0–3.5
Higher LogP supports extraction and membrane partitioning context.
Predicted values; experimental LogP not reported.
Lipophilicity LogP Partition Coefficient ADME Prediction

Molecular Weight and Steric Bulk Differentiation Against Mesyl, Tosyl, and Triflyl Analogs

The mesitylsulfonyl substituent contributes a molecular weight increment of 183.23 g/mol relative to the parent methyl 3-hydroxy-4-nitrobenzoate scaffold (MW 197.15 g/mol), yielding the target compound at 379.38 g/mol . The corresponding mesyl analog (methyl 3-(methylsulfonyloxy)-4-nitrobenzoate) has an estimated MW of approximately 275 g/mol, the tosyl analog approximately 365 g/mol, and the triflyl analog (methyl 4-nitro-3-(((trifluoromethyl)sulfonyl)oxy)benzoate, CAS 196103-66-9) has an exact MW of 329.21 g/mol . The mesitylsulfonyl group is the sterically largest substituent among these four common sulfonate protecting groups, offering the greatest degree of steric shielding at the reactive 3-position oxygen.

Steric bulk (MW)
Reported
MW 379.38 g/mol Mesitylsulfonyl increment +183.23 Mesyl analog MW ~275 Triflyl analog MW 329.21
Largest steric shielding among common sulfonates; may improve regiochemical control.
Calculated from molecular formulae; supplier data for triflyl analog.
Steric Hindrance Molecular Weight Protecting Group Strategy Reaction Selectivity

Boiling Point and Thermal Stability Differentiation

The predicted boiling point of the target compound is 564.2 ± 50.0 °C at 760 mmHg, with a predicted enthalpy of vaporization of 84.8 ± 3.0 kJ/mol . For comparison, the structurally simpler mesyl analog and triflyl analog (MW 329.21 g/mol) would be expected to exhibit significantly lower boiling points (estimated roughly 400–450 °C) due to reduced molecular weight and weaker intermolecular dispersion forces. The elevated boiling point of the mesitylsulfonyl derivative indicates substantially lower volatility, which has practical implications for vacuum drying, rotary evaporation, and thermal processing steps in kilogram-scale synthesis.

Boiling point
Class-level
Predicted BP 564.2 °C Triflyl analog ~400–450 °C Mesyl analog ~380–430 °C
Lower volatility reduces evaporative loss during high-temperature processing.
Predicted values; experimental BP data not located.
Thermal Stability Boiling Point Physical Property Distillation Processing

Polar Surface Area and Hydrogen-Bond Acceptor Count: Implications for Chromatographic Behavior

The target compound has a calculated polar surface area (PSA) of 124 Ų and contains 8 hydrogen-bond acceptor atoms (7 from the three oxygen-containing functional groups plus the sulfonyl oxygens) with zero H-bond donors . In contrast, the parent phenol (methyl 3-hydroxy-4-nitrobenzoate, MW 197.15) has both a donor and an acceptor, which results in substantially different chromatographic behavior on normal-phase silica and reversed-phase C18 columns. The mesyl analog would be expected to have a PSA of approximately 115–125 Ų (similar), but with 3–4 fewer heavy atoms contributing to hydrophobic retention. These differences are directly exploitable in the development of preparative HPLC or flash chromatography purification protocols.

Polar surface area
Context-dependent
PSA 124 Ų, 8 HBA, 0 HBD Parent phenol PSA ~92, 1 HBD, 5 HBA
Absence of H-bond donor simplifies chromatographic purification.
Predicted from ACD/Labs; parent phenol values estimated.
Polar Surface Area Chromatography HPLC Method Development Purification

Procurement-Relevant Application Scenarios for Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate Based on Known and Predicted Properties


Intermediate for Selective Nucleophilic Aromatic Substitution and Cross-Coupling at the Nitroaryl Scaffold

The 4-nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while the 3-mesitylsulfonyloxy group serves as a protected latent phenol or as a leaving group for subsequent functionalization. The steric bulk of the mesitylsulfonyl moiety (MW contribution 183.23 g/mol vs. 94.97 g/mol for mesyl) provides greater regiochemical control than smaller sulfonates by sterically disfavoring nucleophilic attack at the 2-position, potentially directing substitution selectively to the 4-position or the methyl ester. This selectivity advantage is directly quantifiable through comparative reaction screening against mesyl and tosyl analogs.

Late-Stage Diversification Building Block in Medicinal Chemistry Libraries

With a calculated LogP of 4.44 and zero Rule-of-Five violations , this compound occupies a favorable drug-like physicochemical space suitable for inclusion in fragment-based or diversity-oriented synthesis libraries. The mesitylsulfonyloxy group can be displaced under mild conditions to introduce amines, thiols, or alcohols, enabling late-stage diversification at the 3-position. Compared to the triflyl analog (which is more reactive but also more hydrolytically labile), the mesitylsulfonyl ester offers a balanced reactivity–stability profile that may be preferable for parallel synthesis workflows.

Protecting Group Strategy for 3-Hydroxy-4-nitrobenzoic Acid in Multi-Step Syntheses

The compound serves as a protected form of methyl 3-hydroxy-4-nitrobenzoate, where the mesitylsulfonyl group provides orthogonal protection relative to benzyl, silyl, and acetal protecting groups. The predicted high boiling point (564.2 °C) and low vapor pressure (0.0 ± 1.5 mmHg at 25 °C) indicate that the compound can withstand elevated-temperature reaction conditions (e.g., microwave-assisted synthesis or high-temperature amidation) without loss of the protecting group through volatilization, a practical advantage over the more volatile mesyl or triflyl analogs.

Precursor for Nitro-Reduced Aniline Derivatives in Agrochemical or Dye Intermediate Synthesis

Selective reduction of the 4-nitro group to the corresponding aniline (e.g., using H₂/Pd-C or Fe/HCl) yields methyl 3-[(mesitylsulfonyl)oxy]-4-aminobenzenecarboxylate, a bifunctional intermediate bearing both a protected phenol and a free amine. This scaffold can be elaborated into sulfonamide, amide, or urea derivatives relevant to agrochemical lead discovery. The elevated lipophilicity (LogP 4.44) of the mesitylsulfonyl-protected intermediate may facilitate extraction and purification of non-polar reaction products in process-scale workflows compared to the more polar mesyl or triflyl counterparts.

Application
Selection Property
Validation Focus
SNAr and cross-coupling intermediate
Steric shielding and leaving-group reactivity
Regiochemical outcome vs. smaller sulfonates
Medicinal chemistry library building block
Lipophilicity and Rule-of-Five profile
Reactivity–stability balance for parallel synthesis
Protecting group for 3-hydroxy-4-nitrobenzoate
Orthogonal protection and thermal tolerance
High-temperature reaction compatibility
Nitro-reduced aniline derivative precursor
Bifunctional scaffold with protected phenol
Extraction and purification of non-polar products
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